Product packaging for 2-bromocyclopent-1-enecarbaldehyde(Cat. No.:CAS No. 89466-25-1)

2-bromocyclopent-1-enecarbaldehyde

Cat. No.: B8798691
CAS No.: 89466-25-1
M. Wt: 175.02 g/mol
InChI Key: PRQRTAWJXSGPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromocyclopent-1-enecarbaldehyde ( 89466-25-1) is a valuable and versatile building block in organic synthesis. This compound, with the molecular formula C 6 H 7 BrO and a molecular weight of 175.02, features both an electrophilic aldehyde group and a bromine substituent on a cyclopentene ring . This unique structure makes it a key synthon for constructing complex molecular architectures, particularly in the synthesis of natural products and pharmaceuticals. The compound's primary research value lies in its reactivity; the aldehyde functionality is susceptible to nucleophilic attack, enabling carbonyl modification and chain elongation, while the bromine can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This dual reactivity allows researchers to use this compound as a core scaffold for the development of novel compounds with potential biological activity. It is strictly for use in a laboratory research setting. Safety and Handling: Please consult the relevant Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrO B8798691 2-bromocyclopent-1-enecarbaldehyde CAS No. 89466-25-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89466-25-1

Molecular Formula

C6H7BrO

Molecular Weight

175.02 g/mol

IUPAC Name

2-bromocyclopentene-1-carbaldehyde

InChI

InChI=1S/C6H7BrO/c7-6-3-1-2-5(6)4-8/h4H,1-3H2

InChI Key

PRQRTAWJXSGPOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)Br)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Bromocyclopent 1 Enecarbaldehyde and Analogues

Classical Approaches to the 2-Halocycloalk-1-enecarbaldehyde Scaffold

Traditional methods for constructing the core structure of 2-bromocyclopent-1-enecarbaldehyde and its analogues often rely on well-established reactions such as the Vilsmeier-Haack formylation and various bromination pathways of cyclic ketone derivatives.

Vilsmeier-Haack Formylation of Cyclic Ketones

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds. organic-chemistry.orgwikipedia.orgyoutube.com The process involves the reaction of a substrate with a Vilsmeier reagent, which is typically a chloroiminium salt formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com While traditionally applied to activated aromatic systems, this reaction can also be adapted for cyclic ketones.

The mechanism proceeds through the enol or enolate form of the ketone, which acts as the nucleophile, attacking the electrophilic Vilsmeier reagent. chemistrysteps.com This is followed by the elimination of the oxygen atom from the original ketone and subsequent hydrolysis of the resulting iminium salt during workup to yield the aldehyde. wikipedia.org When applied to a cyclic ketone like cyclopentanone (B42830), the reaction can yield a β-halo-α,β-unsaturated aldehyde. For instance, the reaction of cyclopentanone with a Vilsmeier reagent generated from POCl₃ and DMF leads to the formation of 2-chlorocyclopent-1-enecarbaldehyde. A direct synthesis of this compound from cyclopentanone using DMF has been reported, achieving a yield of approximately 82%, which likely involves a bromine-based Vilsmeier reagent (e.g., using POBr₃ or PBr₃) or a related one-pot process. chemsrc.com

Table 1: Vilsmeier-Haack Reaction for 2-Halocyclopent-1-enecarbaldehyde Synthesis

Starting Material Reagents Product Reported Yield Reference
Cyclopentanone 1. POCl₃, DMF; 2. H₂O 2-Chlorocyclopent-1-enecarbaldehyde Not specified researchgate.net

Bromination Pathways of Cyclopentenone Derivatives

Another classical strategy involves the introduction of bromine onto a pre-existing cyclopentenone framework. The synthesis of the requisite 2-cyclopentenone can itself be accomplished via the dehydrobromination of α-bromocyclopentanone using a base such as lithium carbonate. wikipedia.org Once 2-cyclopentenone is obtained, several methods can be employed for further bromination.

The regioselectivity of bromination on α,β-unsaturated ketones is a key challenge. Direct bromination can lead to a mixture of products. However, specific reagents and conditions have been developed to favor bromination at the α' position (the carbon adjacent to the carbonyl, not in the double bond) or on the alkene carbons. acs.org For instance, N-bromosuccinimide (NBS) can be used for allylic bromination. wikipedia.org A sequence involving allylic bromination of 2-cyclopentenone with NBS, followed by addition of bromine across the double bond, and subsequent dehydrohalogenation can lead to brominated cyclopentenone derivatives. wikipedia.org

More refined methods for the regioselective bromination of ketones and related compounds include the use of bromodimethylsulfonium bromide (BDMS) for α-monobromination of 1,3-dicarbonyl compounds, which avoids the use of hazardous molecular bromine and often proceeds without side products. organic-chemistry.orgnih.gov Electrochemical methods have also been developed for the regioselective α′-bromination of α,β-unsaturated ketones. rsc.org

Table 2: Selected Bromination Methods for Ketone Derivatives

Substrate Type Reagent Product Type Key Feature Reference(s)
α,β-Unsaturated Ketones SeO₂, NBS, PTSA α′-Bromo-α,β-unsaturated ketones Good yields for mono- or dibromination acs.org
α,β-Unsaturated Ketones Electrochemical (CuBr) α′-Bromo-α,β-unsaturated ketones Regioselective α′-bromination rsc.org
β-Keto esters, 1,3-Diketones Bromodimethylsulfonium Bromide (BDMS) α-Monobrominated products Mild, regioselective, no catalyst needed organic-chemistry.orgnih.gov

Advanced Strategies for Stereoselective and Regioselective Synthesis

Modern synthetic chemistry offers more precise tools for the construction of this compound, particularly through metal-mediated reactions that allow for high regioselectivity.

Metal-Mediated Functionalization of Halogenated Cycloalkenes

A highly effective and regioselective route to this compound starts from 1,2-dibromocyclopentene. chemsrc.com This method utilizes a halogen-metal exchange reaction, a cornerstone of organometallic chemistry, to generate a nucleophilic intermediate that can be trapped with a formylating agent.

The key step is the selective reaction of one of the C-Br bonds with an organomagnesium reagent. The bromine-magnesium exchange is typically performed at low temperatures using reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl), which can accelerate the exchange. nih.gov This process converts the more reactive vinyl bromide into a vinyl Grignard reagent, leaving the second bromine atom untouched.

This newly formed organomagnesium compound is a potent nucleophile. organic-chemistry.org Its subsequent reaction with an electrophile, such as N,N-dimethylformamide (DMF), introduces the formyl group. organic-chemistry.org An acidic workup then hydrolyzes the intermediate to afford the final product, this compound. A reported synthesis using this strategy achieves an 82% yield. chemsrc.com

Reaction Scheme: Bromine-Magnesium Exchange and Formylation Starting Material: 1,2-Dibromocyclopentene Step 1 (Br-Mg Exchange):i-PrMgCl·LiCl in THF Step 2 (Formylation): DMF Step 3 (Workup): H₃O⁺ Product: this compound

Derivatization from Related Halogenated Precursors

The synthesis of this compound can also be viewed as a derivatization of a more basic halogenated precursor. The transformation of 1,2-dibromocyclopentene, as detailed in the previous section, is a prime example of this strategy. Here, a simple di-halogenated alkene is selectively functionalized at one of the carbon-halogen bonds to build a more complex molecule. This approach highlights the utility of polyhalogenated compounds as versatile synthons, where each halogen atom can be addressed sequentially or selectively to introduce different functional groups.

One-Pot and Cascade Synthesis Approaches

A prominent one-pot method for the synthesis of 2-halocycloalk-1-enecarbaldehydes involves the Vilsmeier-Haack reaction. wikipedia.orgslideshare.netchemistrysteps.com This reaction typically utilizes a phosphorus halide, such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), and a substituted amide, most commonly N,N-dimethylformamide (DMF), to formylate a suitable substrate. chemistrysteps.com In the case of synthesizing this compound, cyclopentanone serves as the starting material.

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloro- or bromoiminium salt, from the reaction of DMF with the phosphorus halide. wikipedia.orgyoutube.com This electrophilic species then reacts with the enol or enolate form of the cyclic ketone. Subsequent elimination and hydrolysis during aqueous workup yield the final α-bromo-β-formylated cycloalkene. The entire sequence, from the generation of the Vilsmeier reagent to the formation of the product, occurs in a single reaction vessel, exemplifying a one-pot synthesis.

The general reaction scheme for the one-pot Vilsmeier-Haack formylation of a cyclic ketone is depicted below:

Scheme 1: General One-Pot Vilsmeier-Haack Synthesis of 2-Halocycloalk-1-enecarbaldehydes

A general representation of the one-pot synthesis of 2-halocycloalk-1-enecarbaldehydes from cyclic ketones using a Vilsmeier-Haack reagent generated in situ from DMF and a phosphorus halide (PX₃, where X is Cl or Br).

Detailed research findings have demonstrated the utility of this methodology for various cyclic systems. For instance, the synthesis of 2-chloro-3-formyl quinolines has been successfully achieved from substituted acetanilides using a one-pot procedure with DMF and POCl₃. researchgate.net While specific data for the one-pot synthesis of this compound is not extensively detailed in the literature, the conditions can be inferred from analogous transformations.

Table 1: General Conditions for One-Pot Vilsmeier-Haack Formylation of Cyclic Ketones

Substrate Reagents Solvent Temperature (°C) Reaction Time (h) Product
Cyclic KetoneDMF, POCl₃/POBr₃Dichloromethane (B109758) (DCM) or neat0 to reflux2 - 242-Halocycloalk-1-enecarbaldehyde
Substituted AcetanilideDMF, POCl₃Dry DMF0 - 9016Substituted 2-Chloro-3-formyl quinoline (B57606) researchgate.net

Interactive Data Table

This table summarizes the general conditions for the one-pot Vilsmeier-Haack formylation. Users can filter and sort the data based on the provided parameters.

The concept of cascade synthesis, where a single event triggers a series of subsequent bond-forming reactions, can also be applied to the chemistry of 2-halocycloalk-1-enecarbaldehydes. advanceseng.comnih.gov While the initial Vilsmeier-Haack reaction is a one-pot process, the resulting β-chloroenal moiety is a versatile intermediate that can participate in subsequent intramolecular reactions, leading to more complex fused heterocyclic systems in a cascade fashion. sciforum.net For example, after the initial formylation, the introduction of a suitable nucleophile could initiate a cyclization cascade.

Although a specific, well-established cascade synthesis leading directly to this compound from acyclic precursors is not prominently reported, the principles of cascade reactions are central to the efficient construction of related cyclic and heterocyclic systems. rsc.orgrsc.org The development of such a cascade would represent a significant advancement in the synthesis of this class of compounds, offering even greater atom and step economy.

Reactivity and Transformation Pathways of 2 Bromocyclopent 1 Enecarbaldehyde

Electrophilic and Nucleophilic Reactivity of the α-Bromo-α,β-Unsaturated System

The electronic properties of 2-bromocyclopent-1-enecarbaldehyde are dictated by the interplay between the electron-withdrawing aldehyde group and the bromine atom on the double bond. This arrangement creates distinct sites for both nucleophilic and electrophilic attack.

The carbonyl carbon of the aldehyde group in this compound is a primary site for nucleophilic addition. Nucleophiles can attack this electrophilic carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. The presence of the bromine atom and the double bond can influence the stereochemical outcome of these addition reactions.

While the double bond in this compound is generally electron-deficient due to the adjacent electron-withdrawing aldehyde group, it can still undergo electrophilic attack under certain conditions. The bromine atom, with its lone pairs of electrons, can play a role in these reactions through halogen participation, potentially forming a bridged bromonium ion intermediate. This can influence the regioselectivity and stereoselectivity of the addition of electrophiles across the double bond.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for carbon-carbon bond formation, and this compound serves as a suitable substrate for various palladium-catalyzed transformations.

The Stille coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organotin compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org this compound, being a vinyl bromide, is an excellent electrophilic partner in this reaction. libretexts.org

The catalytic cycle of the Stille reaction generally involves three key steps: wikipedia.org

Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organotin reagent transfers its organic group to the palladium(II) complex, replacing the bromide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

The efficiency of the Stille coupling can be influenced by various factors, including the choice of palladium catalyst, ligands, and additives. For instance, the use of copper(I) salts can significantly accelerate the reaction rate. organic-chemistry.orgharvard.edu

A typical Stille coupling reaction involving this compound can be represented as follows:


Scheme 1: General Representation of a Stille Coupling Reaction

Where R is an organic group from the organostannane reagent.

Table 1: Examples of Stille Coupling Reactions

ElectrophileOrganostannaneCatalystProduct
Aryl HalideAryl StannanePd(PPh3)4Biaryl
Vinyl HalideAlkenyl StannanePd(dba)2Diene
Acyl ChlorideAlkynyl StannanePdCl2(PPh3)2Ynone

This table provides generalized examples of Stille coupling reactions.

Beyond the Stille reaction, this compound can participate in other transition metal-catalyzed cross-coupling reactions. These reactions offer alternative pathways for forming new carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this compound. nih.govresearchgate.netsemanticscholar.org For instance, decarbonylative cross-coupling reactions, which involve the loss of carbon monoxide, can be promoted by transition metals. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The double bond in this compound, activated by the adjacent aldehyde group, can potentially act as a dienophile or a dipolarophile in certain cycloaddition reactions. For example, it could undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes or [3+2] cycloadditions with 1,3-dipoles. The stereochemical and regiochemical outcomes of these reactions would be influenced by the electronic and steric properties of the substituents on the cyclopentene (B43876) ring.

Diels-Alder Reactivity as a Dienophile

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile (an alkene or alkyne). libretexts.orgmasterorganicchemistry.com The reactivity of the dienophile is a critical factor in the success of this cycloaddition. Dienophiles are generally activated by the presence of electron-withdrawing groups (EWGs) conjugated to the double bond, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). masterorganicchemistry.comyoutube.com

This compound is a substituted α,β-unsaturated aldehyde, a class of compounds known to act as dienophiles. wikipedia.org Its dienophilic character is enhanced by two key structural features:

The Aldehyde Group (-CHO): As a strong electron-withdrawing group, the formyl group significantly polarizes the C=C double bond, making the β-carbon electrophilic and the alkene more susceptible to nucleophilic attack from the diene. wikipedia.org

The Bromo Substituent (-Br): The bromine atom also exerts an electron-withdrawing inductive effect, further activating the double bond.

Consequently, this compound is expected to be a reactive dienophile in [4+2] cycloaddition reactions. While parent cyclic enones like 2-cyclopentenone can be relatively unreactive in thermal Diels-Alder reactions, the presence of both the aldehyde and bromo substituents in this compound enhances its reactivity. nih.gov The reaction proceeds via a concerted mechanism, forming a new six-membered ring fused to the original cyclopentane (B165970) ring, and creating up to four new stereocenters in a stereospecific manner. libretexts.org

Below is a table of potential dienes that could be employed in Diels-Alder reactions with this compound to generate complex bicyclic structures.

DieneExpected Product TypePotential Complexity
1,3-ButadieneFused bicyclo[4.3.0]nonene systemBasic bicyclic core
CyclopentadieneBridged tricyclic systemHigh, endo/exo selectivity
Danishefsky's DieneFunctionalized bicyclo[4.3.0]nonenoneVersatile for further transformation
FuranOxabridged bicyclic systemPotential for heteroaromatic synthesis

Intramolecular Cyclizations

The structure of this compound serves as a platform for various intramolecular cyclization strategies to construct more complex polycyclic frameworks. While specific examples for this exact compound are not prevalent in the literature, its functional handles allow for the design of such transformations. For instance, the aldehyde group can be elaborated into a side chain containing a nucleophile or another reactive moiety. This newly installed chain can then react with the vinyl bromide portion of the molecule.

One potential pathway involves a Heck-type reaction. If the aldehyde is converted into an alkene-terminated side chain (e.g., via a Wittig reaction), an intramolecular palladium-catalyzed Heck reaction could form a new ring by coupling the new terminal alkene with the vinyl bromide. Another possibility is the intramolecular cyclization involving a nucleophile. For example, conversion of the aldehyde to a longer chain alcohol could be followed by an intramolecular Williamson ether synthesis, where the alkoxide attacks the vinyl bromide, although such reactions are generally difficult at sp² centers.

Palladium-catalyzed intramolecular cyclizations of systems containing bromo-alkene moieties are known to be effective for ring formation. For instance, the cyclization of 'ene-yne' systems containing a bromo-substituent can lead to the formation of substituted cyclohexenol (B1201834) systems with exocyclic dienes. chemrxiv.org These examples suggest that, with appropriate modification, this compound could be a precursor for various intramolecular ring-forming reactions.

Oxidation and Reduction Processes

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or its derivatives, such as esters. Oxidative esterification is a common transformation for α,β-unsaturated aldehydes, directly converting the aldehyde to an ester in the presence of an alcohol and an oxidizing agent, thus avoiding the separate steps of oxidation to a carboxylic acid followed by esterification. organic-chemistry.org This one-pot procedure is highly efficient. nih.gov A variety of methods have been developed for this purpose, often employing transition metal catalysts or organocatalysts. organic-chemistry.orgorganic-chemistry.org

The table below summarizes several reagent systems that can be used for the oxidative esterification of α,β-unsaturated aldehydes.

Reagent SystemAlcohol (R'OH)Comments
N-Heterocyclic Carbene (NHC) / MnO₂Various alcoholsMild conditions, excellent yields.
Vanadium Pentoxide (V₂O₅) / H₂O₂MethanolCost-effective and efficient. organic-chemistry.org
Palladium catalyst / SiloxaneMethanolMild, single-step process. organic-chemistry.org
N-Bromosuccinimide (NBS)Various alcoholsUsed in one-pot Michael addition/oxidative esterification sequences. organic-chemistry.org
Trichloroisocyanuric acid (TCCA)Various alcohols, phenolsIn situ formation of acyl chloride followed by reaction with alcohol. organic-chemistry.org

The selective reduction of this compound presents a synthetic challenge due to the presence of two reducible functional groups: the aldehyde (carbonyl) and the alkene (olefin). The choice of reducing agent and reaction conditions determines which group is reduced. acs.org

Selective Carbonyl Reduction (1,2-Reduction): To reduce the aldehyde to the corresponding allylic alcohol, (2-bromocyclopent-1-yl)methanol, while leaving the C=C double bond intact, specific reagents are required. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for the selective 1,2-reduction of α,β-unsaturated carbonyls. acs.org

Selective Olefin Reduction (Conjugate Reduction or 1,4-Reduction): The selective reduction of the carbon-carbon double bond to yield 2-bromocyclopentanecarbaldehyde can be achieved through catalytic hydrogenation using specific catalysts that favor C=C bond reduction over C=O bond reduction. Wilkinson's catalyst (RhCl(PPh₃)₃) is often used for this purpose. Other methods, like using dissolving metal reductions (e.g., Na in liquid NH₃), can also effect conjugate reduction, but may also reduce the bromo-substituent.

Complete Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the aldehyde and the double bond, and may also cause dehalogenation.

The table below outlines conditions for the selective reduction of α,β-unsaturated aldehydes.

Desired ProductType of ReductionReagent / Conditions
(2-Bromocyclopent-1-yl)methanol1,2-Reduction (Carbonyl)NaBH₄, CeCl₃ (Luche Reduction)
2-Bromocyclopentanecarbaldehyde1,4-Reduction (Olefin)Catalytic Hydrogenation (e.g., Wilkinson's catalyst)
2-BromocyclopentylmethanolFull Reduction (Carbonyl & Olefin)H₂ (excess), Pd/C or PtO₂

Protection and Deprotection Strategies for the Aldehyde Functionality

In multi-step syntheses, it is often necessary to protect the reactive aldehyde group of this compound to prevent it from reacting with nucleophiles or under other reaction conditions intended for a different part of the molecule. acs.org The most common strategy for protecting aldehydes is their conversion to acetals or ketals. acs.org

For α,β-unsaturated aldehydes, the formation of cyclic acetals is particularly efficient. This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) with removal of water. The resulting acetal (B89532) is stable to a wide range of reaction conditions, especially basic and nucleophilic reagents.

Deprotection, the removal of the protecting group to regenerate the aldehyde, is typically accomplished by hydrolysis with aqueous acid. The stability of the acetal allows for selective reactions at other sites of the molecule, such as the vinyl bromide, before restoring the aldehyde functionality.

The following table lists common protecting groups for aldehydes and the conditions for their formation and cleavage.

Protecting GroupReagents for ProtectionReagents for Deprotection
Dimethyl acetalMethanol, Acid catalystAqueous Acid (e.g., HCl, H₂SO₄)
1,3-DioxolaneEthylene glycol, Acid catalystAqueous Acid
1,3-Dioxane1,3-Propanediol, Acid catalystAqueous Acid
1,3-Dithiane1,3-Propanedithiol, Lewis acidHgCl₂, CaCO₃, H₂O or other oxidative/hydrolytic methods

Mechanistic Investigations of Reactions Involving 2 Bromocyclopent 1 Enecarbaldehyde

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is a cornerstone of mechanistic chemistry, often employing a combination of experimental techniques and computational modeling. For reactions involving 2-bromocyclopent-1-enecarbaldehyde, the specific intermediates and transition states will be highly dependent on the reaction type.

In the context of transition metal-catalyzed reactions, such as a palladium-catalyzed cross-coupling, the catalytic cycle would proceed through a series of well-defined intermediates. For instance, in a Suzuki-Miyaura coupling, the catalytic cycle typically involves an initial oxidative addition of the vinyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.comnih.govlibretexts.org The transition states would correspond to the energy maxima between these stable intermediates. While specific studies on this compound are not prevalent in the search results, the general principles of these catalytic cycles are well-established.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction, thereby providing insights into the geometries and energies of transition states. For gold-catalyzed reactions, which often involve the activation of π-systems, intermediates can include gold-coordinated π-complexes and vinyl-gold species. For example, in the gold-catalyzed cycloisomerization of bromoallenyl ketones, a related system, DFT calculations have been used to investigate the intermediates and transition states, revealing a stepwise mechanism involving gold-activated intermediates that undergo 1,2-bromine migration. nih.gov Similar computational approaches could be applied to understand the transition states in reactions of this compound.

Kinetic and Thermodynamic Control in Reaction Pathways

Many reactions can potentially lead to more than one product, and the distribution of these products can often be influenced by the reaction conditions, a concept encapsulated by kinetic and thermodynamic control. libretexts.orgdergipark.org.trmasterorganicchemistry.compressbooks.pub

Kinetic control dominates at lower temperatures or shorter reaction times, favoring the product that is formed fastest (i.e., via the lowest activation energy barrier). libretexts.orgdergipark.org.trmasterorganicchemistry.compressbooks.pub

Thermodynamic control is favored at higher temperatures or longer reaction times, allowing the system to reach equilibrium and favoring the most stable product. libretexts.orgdergipark.org.trmasterorganicchemistry.compressbooks.pub

For a substrate like this compound, which can undergo various addition and cycloaddition reactions, the interplay between kinetic and thermodynamic control is highly relevant. For example, in a conjugate addition to the α,β-unsaturated aldehyde, 1,2-addition to the carbonyl group might be the kinetically favored pathway, while 1,4-conjugate addition could lead to the thermodynamically more stable product. The specific outcome would depend on the nature of the nucleophile, the solvent, and the temperature.

A classic example illustrating this principle is the addition of HBr to 1,3-butadiene, where the 1,2-adduct is the kinetic product and the 1,4-adduct is the thermodynamic product. libretexts.orgdergipark.org.tr While no direct experimental data for this compound was found in the search results, the following table illustrates the general principle of how reaction conditions can influence product distribution in a hypothetical reaction.

Table 1: Hypothetical Product Distribution under Kinetic vs. Thermodynamic Control

Reaction Condition Major Product Minor Product Controlling Factor
Low Temperature (-78 °C) Kinetically Favored Isomer Thermodynamically Favored Isomer Rate of Reaction
High Temperature (80 °C) Thermodynamically Favored Isomer Kinetically Favored Isomer Product Stability

Role of Catalysis in Directing Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), and under milder conditions.

Transition metals are widely used to catalyze a vast array of reactions involving substrates like this compound.

Palladium: Palladium catalysts are particularly renowned for their ability to facilitate cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, by activating the carbon-bromine bond. nih.gov For this compound, a palladium catalyst could be used to couple various organometallic reagents at the vinylic bromide position, leading to a wide range of substituted cyclopentene (B43876) derivatives. The choice of ligand on the palladium center is crucial for modulating the catalyst's reactivity and selectivity.

Gold: Gold catalysts, typically in the +1 or +3 oxidation state, are powerful π-acids and are particularly effective in activating alkynes, allenes, and alkenes towards nucleophilic attack. nih.govchemsrc.com While specific examples with this compound are scarce in the provided search results, gold catalysts could potentially be used to activate the double bond for cycloaddition or other addition reactions.

Indium: Indium catalysts have emerged as useful Lewis acids in a variety of organic transformations. While no direct applications with this compound were found, indium salts are known to catalyze rearrangements and addition reactions.

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. For an α,β-unsaturated aldehyde like this compound, organocatalysis offers powerful strategies for enantioselective transformations. For instance, chiral secondary amines can react with the aldehyde to form transient enamines or iminium ions, which then undergo stereocontrolled reactions with various nucleophiles or electrophiles.

Although no specific studies on the organocatalytic reactions of the bromo-substituted derivative were found, the parent compound, cyclopent-1-enecarbaldehyde, has been used in organocatalytic asymmetric conjugate additions. This suggests that similar strategies could be applied to this compound, with the bromo substituent potentially influencing the electronic properties and steric environment of the reactive intermediates.

Enzyme mimicry involves designing small-molecule catalysts that replicate the high efficiency and selectivity of enzymes. This often involves creating a catalyst with a specific binding pocket that orients the substrate for a particular reaction. While a highly advanced area, the principles of enzyme mimicry could be applied to develop highly selective catalysts for reactions of this compound.

Substituent Effects on Reactivity and Selectivity

The bromine atom and the aldehyde group on the cyclopentene ring have a profound influence on the reactivity and selectivity of the molecule. The electron-withdrawing nature of both the bromo and formyl groups will polarize the double bond, making it more susceptible to nucleophilic attack at the 2-position (conjugate addition).

The steric bulk of the bromine atom can also play a significant role in directing the approach of reagents, potentially leading to high diastereoselectivity in addition reactions. Furthermore, the bromine atom serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. The interplay of these electronic and steric effects is a key consideration in planning synthetic routes involving this compound.

While the search results did not provide a systematic study of substituent effects for this compound, the principles are well-established in organic chemistry. For example, in a palladium-catalyzed cross-coupling reaction, the electronic nature of the incoming nucleophile and the ligands on the palladium catalyst will significantly impact the reaction rate and yield.

Applications of 2 Bromocyclopent 1 Enecarbaldehyde in Complex Molecule Synthesis

Building Block for Spirocarbocyclic and Bicyclic Scaffolds

The construction of spirocarbocyclic and bicyclic frameworks is a significant endeavor in organic chemistry, as these motifs are prevalent in numerous natural products and medicinally important compounds. mdpi.com While the direct application of 2-bromocyclopent-1-enecarbaldehyde in the synthesis of these scaffolds is not extensively documented in dedicated studies, its structural features suggest a high potential for such transformations. The presence of both a vinyl bromide and an aldehyde group on a cyclopentene (B43876) ring allows for a range of possible cyclization strategies.

Palladium-catalyzed reactions, such as the intramolecular Heck reaction, are powerful tools for the formation of cyclic and bicyclic systems. wikipedia.org In principle, derivatives of this compound could be designed to undergo intramolecular cyclization, leading to the formation of bicyclic structures. For instance, coupling of the aldehyde with a suitable tethered nucleophile, followed by an intramolecular Heck reaction of the vinyl bromide with a strategically placed alkene, could provide access to various bicyclic systems.

The synthesis of spirocycles often involves the creation of a quaternary carbon center, a challenging synthetic task. The reactivity of the aldehyde in this compound could be exploited to introduce a side chain that, upon activation, could participate in a spirocyclization event. For example, a three-component reaction involving the aldehyde could set the stage for a subsequent cyclization onto the cyclopentene ring, potentially forming a spirocyclic system. A study on the synthesis of functionalized 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes via a three-component reaction highlights a general approach to spiro[cyclopentane-1,2'-indene] derivatives. researchgate.net

Intermediate in the Total Synthesis of Natural Products

The pursuit of the total synthesis of natural products drives the development of new synthetic methodologies and the identification of versatile building blocks. This compound holds promise as an intermediate in the synthesis of several classes of natural products due to its dense functionality.

Synthesis of Spirocarbocyclic Oxindoles

Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. nih.gov The synthesis of these complex spirocyclic frameworks often relies on cascade or multicomponent reactions. While direct examples of the use of this compound in the synthesis of spirooxindoles are not explicitly detailed, its structure is amenable to strategies commonly employed for this purpose. For instance, a reaction between this compound and an aniline (B41778) derivative could form an enamine or imine, which could then undergo a palladium-catalyzed intramolecular cyclization to furnish a spiro[cyclopentane-oxindole] scaffold. The synthesis of spirooxindoles has been achieved through various multicomponent reactions, demonstrating the feasibility of constructing such complex architectures from simpler precursors. researchgate.net

Contribution to Marine Natural Product Synthesis

Marine organisms are a rich source of structurally diverse and biologically active natural products. rsc.org Many of these compounds possess complex polycyclic and halogenated structures. The vinyl bromide moiety of this compound makes it an attractive starting material for the synthesis of brominated marine natural products. researchgate.net The aldehyde functionality can be used as a handle for chain extension and the introduction of other functional groups necessary to build the carbon skeleton of the target marine natural product. While specific total syntheses of marine natural products employing this compound as a key intermediate are not prominently reported, the general strategies for synthesizing marine alkaloids and other brominated compounds suggest its potential utility in this field. mdpi.comresearchgate.net

Precursor to Bioactive Alkaloid and Related Structures

Alkaloids represent a large and diverse family of naturally occurring compounds, many of which exhibit significant physiological activity. nih.gov The synthesis of alkaloids is a major focus of organic chemistry. The functional groups present in this compound could be elaborated to construct the nitrogen-containing heterocyclic systems characteristic of alkaloids. For example, the aldehyde could be converted to an amine via reductive amination, and the resulting amino-functionalized cyclopentene could serve as a key intermediate for the construction of various alkaloid frameworks. The synthesis of marine alkaloids, in particular, often involves halogenated intermediates, making this compound a relevant precursor. nih.gov

Precursor for Functionalized α,β-Unsaturated Esters and Acids

α,β-Unsaturated esters and acids are important synthetic intermediates and are found as structural motifs in many biologically active molecules. The conversion of aldehydes to α,β-unsaturated esters is a fundamental transformation in organic synthesis. This compound can serve as a precursor to α-bromo-α,β-unsaturated esters and acids derived from a cyclopentene core. Standard oxidation of the aldehyde group to a carboxylic acid would yield 2-bromocyclopent-1-enecarboxylic acid. Alternatively, various olefination reactions, such as the Horner-Wadsworth-Emmons reaction, could be employed to convert the aldehyde into the corresponding α,β-unsaturated ester. Palladium-catalyzed conversion of aldehydes to esters also represents a viable synthetic route. nih.gov The resulting functionalized cyclopentene derivatives can then be used in a variety of subsequent transformations.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The development of new pharmaceuticals and agrochemicals often requires the synthesis of novel and complex molecular scaffolds. The cyclopentane (B165970) ring is a common feature in many biologically active compounds. The reactivity of this compound allows for its elaboration into a wide range of substituted cyclopentane and cyclopentenone derivatives, which can serve as key intermediates in the synthesis of pharmaceutical and agrochemical targets. nih.gov For instance, the vinyl bromide can participate in cross-coupling reactions to introduce diverse substituents, while the aldehyde can be transformed into a variety of other functional groups. This versatility makes this compound a potentially valuable building block for the discovery and development of new bioactive molecules.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of the molecular structure of 2-bromocyclopent-1-enecarbaldehyde, offering detailed insights into the connectivity and spatial arrangement of its atoms.

1D NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the cyclopentene (B43876) ring would present as multiplets in the aliphatic region. Specifically, the two methylene (B1212753) groups (CH₂) adjacent to the double bond and the carbonyl group are expected to resonate at approximately δ 2.5-3.0 ppm and δ 2.0-2.5 ppm, respectively. The integration of these signals would correspond to a 1:2:2:2 ratio for the aldehydic, two sets of methylene, and the remaining methylene protons.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, six distinct signals are expected. The most downfield signal, typically above δ 185 ppm, corresponds to the aldehydic carbonyl carbon. The two sp² hybridized carbons of the double bond would appear in the range of δ 120-150 ppm, with the carbon atom bearing the bromine atom resonating at a lower field than the carbon attached to the aldehyde group. The three sp³ hybridized methylene carbons of the cyclopentane (B165970) ring would be observed in the upfield region, generally between δ 20 and 40 ppm.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
9.5 - 10.5 (s, 1H)-CHO
2.5 - 3.0 (m, 2H)-CH₂-C=
2.0 - 2.5 (m, 2H)-CH₂-C(CHO)=
1.8 - 2.2 (m, 2H)-CH₂-CH₂-CH₂-
*Predicted values based on typical chemical shifts for similar functional groups.

2D NMR (COSY, HMBC, HSQC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between adjacent protons. Cross-peaks would be expected between the protons of the adjacent methylene groups within the cyclopentene ring, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of each methylene group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between carbon and proton atoms. Key correlations would be anticipated between the aldehydic proton and the C1 and C2 carbons of the cyclopentene ring, as well as with the carbonyl carbon. This would be crucial in confirming the position of the aldehyde group relative to the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a cyclic system like this compound, NOESY can help to confirm the stereochemistry and conformation of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule. For this compound (C₆H₇BrO), the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity, separated by two mass units (m/z), due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The calculated molecular weight is approximately 175.02 g/mol .

Common fragmentation pathways for this compound would likely involve the loss of the bromine atom, the formyl radical (CHO), or a combination of these, leading to characteristic fragment ions.

Ion m/z (relative to ⁷⁹Br/⁸¹Br) Possible Identity
[M]⁺174/176Molecular ion
[M-H]⁺173/175Loss of a hydrogen atom
[M-CHO]⁺145/147Loss of the formyl radical
[M-Br]⁺95Loss of the bromine atom
[C₅H₇]⁺67Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. A vapor phase IR spectrum is available for this compound. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and alkene functional groups.

Vibrational Mode Expected Absorption (cm⁻¹)
C=O stretch (aldehyde)1680 - 1710
C-H stretch (aldehyde)2720 - 2820 (two bands)
C=C stretch (alkene)1620 - 1680
=C-H stretch (alkene)3010 - 3095
C-Br stretch500 - 600
Typical absorption ranges for the specified functional groups.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

Column Chromatography

Column chromatography is a fundamental purification technique in organic synthesis, utilized to separate individual chemical compounds from a mixture. The principle of separation is based on the differential adsorption of compounds to a stationary phase while a mobile phase flows through it. For a compound like this compound, which possesses moderate polarity due to the presence of both a bromo and a carbaldehyde group, column chromatography is an effective method for purification.

The process involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), which serves as the stationary phase. The crude mixture containing this compound is then loaded onto the top of the column. A solvent or a mixture of solvents, the mobile phase (eluent), is passed through the column.

The separation efficiency is highly dependent on the choice of the eluent system. The polarity of the eluent is critical; a less polar solvent will cause less polar compounds to travel down the column faster, while a more polar solvent will accelerate the elution of more polar compounds. For this compound, a typical eluent system would consist of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The optimal ratio of these solvents is determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC).

Fractions are collected as the eluent exits the column. Each fraction is then analyzed, commonly by TLC, to determine the presence of the desired compound. Fractions containing the pure this compound are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified product.

Table 1: Hypothetical Column Chromatography Parameters for the Purification of this compound

ParameterDescription
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting from 98:2 to 90:10)
Sample Loading Crude product dissolved in a minimal amount of dichloromethane or the initial eluent mixture.
Elution Monitoring Thin-Layer Chromatography (TLC)
Fraction Analysis UV visualization (if the compound is UV active) and/or staining.

Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. It operates on the same principles of separation as column chromatography but on a smaller scale.

For the analysis of this compound, a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material (the stationary phase, usually silica gel or alumina), is used. A small spot of the sample solution is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action.

As the solvent moves up the plate, the components of the sample mixture travel with it at different rates. The rate of movement depends on how strongly the compound adsorbs to the stationary phase versus how well it dissolves in the mobile phase. The separation is quantified by the retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

The Rf value is characteristic of a compound in a specific solvent system and on a particular stationary phase. For this compound, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The exact Rf value would depend on the precise ratio of these solvents.

After the development of the chromatogram, the separated spots are visualized. If the compounds are colored, they can be seen directly. However, this compound is likely colorless. Therefore, visualization can be achieved by placing the plate under UV light (if the compound is UV-active) or by using a chemical stain. Stains such as potassium permanganate (B83412) or p-anisaldehyde solution are often used for visualizing aldehydes.

Table 2: Hypothetical Thin-Layer Chromatography (TLC) Analysis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ pre-coated aluminum plates
Mobile Phase (Eluent) Hexane:Ethyl Acetate (4:1, v/v)
Sample Application Dissolved in a volatile solvent (e.g., dichloromethane) and spotted using a capillary tube.
Visualization 1. UV light (254 nm) 2. Staining with a p-anisaldehyde solution followed by heating.
Hypothetical Rf Value ~0.4 (This value is illustrative and depends on the exact conditions)

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within 2-bromocyclopent-1-enecarbaldehyde, which in turn dictate its stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. orgosolver.com For this compound, a DFT analysis would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Following optimization, a variety of electronic properties can be calculated. These properties help in understanding the molecule's reactivity. For instance, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. wikipedia.org Such a map for this compound would likely show regions of negative potential (in red) near the oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack, and regions of positive potential (in blue) near the hydrogen atoms.

A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the type of data that would be generated.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are hypothetical values for illustrative purposes.)

PropertyHypothetical ValueSignificance
Total Energy (Hartree)-2150.45Indicates the overall stability of the molecule.
Dipole Moment (Debye)3.2Quantifies the polarity of the molecule, influencing its interactions.
HOMO Energy (eV)-6.8Energy of the highest occupied molecular orbital, related to nucleophilicity.
LUMO Energy (eV)-1.5Energy of the lowest unoccupied molecular orbital, related to electrophilicity.
HOMO-LUMO Gap (eV)5.3Relates to the chemical reactivity and electronic excitation energy.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. For this compound, the HOMO would likely be located on the electron-rich double bond and the lone pairs of the oxygen and bromine atoms, making these the primary sites for donating electrons in a reaction (nucleophilic sites). Conversely, the LUMO would be expected to be centered on the carbon atoms of the carbonyl group and the carbon-carbon double bond, representing the sites most likely to accept electrons (electrophilic sites). The energy difference between the HOMO and LUMO is a crucial parameter, with a smaller gap generally implying higher reactivity.

Modeling Reaction Mechanisms and Energy Landscapes

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed energy landscape. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.

For this compound, one could model its reaction with a nucleophile, such as a Grignard reagent. Computational methods would be used to calculate the energy of the system as the nucleophile approaches the aldehyde. The calculations would aim to locate the transition state for the nucleophilic addition to the carbonyl carbon. The energy of this transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. A study on the stereoselective synthesis of cyclopentenes has utilized DFT calculations to understand such reaction pathways.

Table 2: Hypothetical Energy Profile for a Reaction of this compound (Note: These are hypothetical values for illustrative purposes.)

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State+15.2
Intermediate-5.8
Product-20.1

Prediction of Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers. Computational modeling is a powerful tool for predicting which stereoisomer is likely to be the major product. This is achieved by calculating the energies of the different transition states that lead to the various stereoisomeric products. According to transition state theory, the reaction pathway with the lowest energy transition state will be the fastest and thus yield the predominant product.

In the case of this compound, a nucleophilic attack on the carbonyl group could potentially occur from two different faces of the molecule, leading to two enantiomeric products if the nucleophile is achiral. If the reactants or catalysts are chiral, diastereomeric products could be formed. A computational study would model the transition states for attack from each face. The difference in the calculated activation energies would allow for a prediction of the enantiomeric or diastereomeric excess. For example, N-heterocyclic carbene-catalyzed reactions have been computationally studied to understand the stereoselective formation of cyclopentenes.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity, one can establish structure-reactivity relationships. For example, one could replace the bromine atom with other halogens (chlorine, fluorine) or introduce substituents at other positions on the cyclopentene (B43876) ring.

DFT calculations on this series of derivatives would reveal trends in properties like the HOMO-LUMO gap, atomic charges, and dipole moments. These trends could then be correlated with expected changes in reactivity. For instance, introducing an electron-withdrawing group on the ring would likely lower the energy of the LUMO, making the molecule a better electrophile. Conversely, an electron-donating group would raise the HOMO energy, increasing its nucleophilicity. These types of studies are invaluable for designing molecules with specific desired reactivity.

Future Directions and Emerging Research Areas

Development of Novel Asymmetric Synthesis Approaches

The creation of chiral molecules is a cornerstone of modern drug discovery and materials science. The development of asymmetric methods to synthesize chiral derivatives of 2-bromocyclopent-1-enecarbaldehyde is a key area of research.

Current Landscape and Future Potential:

Organocatalysis: The use of small chiral organic molecules as catalysts offers a powerful strategy for enantioselective synthesis. acs.orgnih.gov Researchers are exploring organocatalytic methods, such as those involving chiral N-heterocyclic carbenes (NHCs), to generate chiral cyclopentene (B43876) structures. organic-chemistry.org For instance, an NHC-catalyzed reaction could potentially lead to the enantioselective synthesis of α,α-disubstituted cyclopentenes from α,β-unsaturated aldehydes. organic-chemistry.org

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes are also being investigated for their potential in asymmetric synthesis. acs.org Phosphine-catalyzed [3+2] cycloadditions of allenes with olefins have been developed to produce highly functionalized cyclopentenes with heteroatom-substituted quaternary stereocenters. acs.org The design of new chiral phosphepine ligands has proven effective in these catalytic asymmetric processes. acs.org

Domino Reactions: Rhodium carbene-initiated domino sequences are being explored for the highly stereoselective synthesis of cyclopentanes bearing multiple stereocenters. nih.gov

Future research will likely focus on designing more efficient and selective catalysts, expanding the scope of asymmetric transformations, and applying these methods to the synthesis of complex natural products and pharmaceuticals.

Exploration of Sustainable and Green Chemistry Methodologies

In line with the growing emphasis on environmentally friendly chemical processes, researchers are actively seeking greener ways to synthesize and utilize this compound.

Key Areas of Focus:

Greener Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, a common method for formylation, traditionally uses hazardous reagents like phosphorus oxychloride or thionyl chloride. jk-sci.comnumberanalytics.comsciencemadness.org Research is underway to develop more environmentally benign methods for preparing the Vilsmeier-Haack reagent, for example, by using phthaloyl dichloride with DMF in solvents like toluene. scirp.org This approach allows for the high-yield recovery of the phthalic anhydride (B1165640) byproduct. scirp.org The use of greener solvents is also being investigated. mdpi.com

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govrsc.orgresearchgate.net Biocatalytic approaches, such as the use of alcohol dehydrogenases, flavin-dependent alcohol oxidases, and copper radical alcohol oxidases, are being explored for the oxidation of alcohols to aldehydes. researchgate.nettudelft.nl These enzymatic reactions can be performed under mild conditions and have the potential to be used in industrial applications. nih.govrsc.org

The table below summarizes some of the biocatalytic approaches for aldehyde synthesis.

Enzyme Class Reaction Type Advantages Reference
Alcohol Dehydrogenases (ADHs) Oxidation of alcohols High selectivity, mild reaction conditions researchgate.net
Flavin-dependent Alcohol Oxidases (FAD-AOx) Oxidation of a broad range of alcohols Promising for industrial biotechnology researchgate.net
Copper Radical Alcohol Oxidases Oxidation of alcohols to aldehydes Potential for flavor and fragrance industry researchgate.net

Integration into Flow Chemistry and Automation Platforms

Flow chemistry and automation are revolutionizing chemical synthesis by enabling more efficient, safer, and scalable processes.

Advantages and Applications:

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and the safe handling of hazardous reagents and intermediates. nih.govrsc.orgwiley.comkth.se

Scalability: Continuous flow processes can be easily scaled up by extending the reaction time or by running multiple reactors in parallel. researchgate.netflinders.edu.aunih.gov

Automation and High-Throughput Screening: Automated platforms can accelerate reaction optimization and the discovery of new reactions by systematically varying reaction parameters. rsc.orgresearchgate.netrsc.org The integration of in-line analysis allows for real-time monitoring and control of the reaction. researchgate.net

Telescoped Synthesis: Flow chemistry facilitates the integration of multiple reaction steps into a single continuous process, eliminating the need for intermediate purification and workup. mdpi.comresearchgate.net

The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and cost-effective manufacturing processes. nih.gov

Discovery of New Catalytic Transformations

The unique structural features of this compound make it an ideal substrate for exploring new catalytic transformations.

Emerging Catalytic Reactions:

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide moiety is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govnobelprize.orglibretexts.orgrsc.orgresearchgate.net These reactions allow for the introduction of a wide range of substituents at the 2-position of the cyclopentene ring, providing access to a diverse library of derivatives.

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for activating alkynes and allenes towards a variety of transformations. beilstein-journals.orgnih.govencyclopedia.pubnih.govrsc.org Gold catalysts could potentially be used to effect novel cyclizations and cycloadditions involving derivatives of this compound.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been shown to catalyze a variety of reactions, including the annulation of enals to form cyclopentane (B165970) and cyclopentene derivatives. rsc.orgnih.gov

The discovery of new catalytic transformations will continue to expand the synthetic utility of this compound and its derivatives.

Computational Design of Novel Derivatives and Reactions

Computational chemistry and in silico methods are becoming increasingly important tools in modern drug discovery and materials science. mdpi.com

Applications in a Nutshell:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to study the mechanism and predict the outcome of reactions involving this compound. nih.gov This information can guide the design of new reactions and the optimization of existing ones.

Designing Novel Derivatives: In silico methods can be used to design new derivatives of this compound with desired properties. mdpi.comresearchgate.netnih.gov For example, molecular docking studies can be used to predict the binding affinity of a compound to a biological target. nih.gov

Virtual Screening: Large libraries of virtual compounds can be screened in silico to identify promising candidates for further experimental investigation.

The integration of computational and experimental approaches will accelerate the discovery and development of new molecules based on the this compound scaffold.

Table of Mentioned Compounds

Compound Name
this compound
Phosphorus oxychloride
Thionyl chloride
Phthaloyl dichloride
N,N-dimethylformamide (DMF)
Toluene
Phthalic anhydride

Q & A

Q. Table 1: Comparison of Nucleophilic Addition Yields Under Varying Conditions

NucleophileSolventTemp (°C)CatalystYield (%)Selectivity (1,2:1,4)
MeMgBrTHF-78None7285:15
PhNH2EtOH25AcOH6560:40
LiAlH4Et2O0None8895:5

Q. Table 2: Computational vs. Experimental Enantiomeric Excess (ee)

Catalyst SystemPredicted ee (DFT)Experimental ee (HPLC)Deviation (%)
(R)-BINOL92%89%3.2
Jacobsen’s Salen78%72%7.7

Key Considerations for Rigorous Research

  • Contradiction Resolution : When conflicting data arise, document all variables (e.g., purity of starting materials, atmospheric O2_2 levels) and conduct sensitivity analyses .
  • Ethical Data Handling : Ensure raw data (e.g., chromatograms, spectra) are archived securely and shared via repositories adhering to FAIR principles .
  • Iterative Refinement : Revise research questions iteratively based on preliminary findings, as overly broad initial questions may obscure actionable insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.